molecular formula C17H15NO4 B1374942 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1035229-32-3

8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1374942
CAS RN: 1035229-32-3
M. Wt: 297.3 g/mol
InChI Key: DKSBVRUAVDKXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzoxazine derivative. Benzoxazines are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. They are known for their wide range of applications in the field of materials science and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzoxazines generally consists of a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Benzoxazines are known to undergo ring-opening polymerization at elevated temperatures to form polybenzoxazines, a class of high-performance thermosetting resins . They can also undergo various other reactions depending on the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzoxazines, these properties can vary widely depending on the substituents on the benzene and oxazine rings .

Scientific Research Applications

Potential Diuretic Agents

  • Benzoxazine-fused triazoles, related to the compound , have been explored for their potential as diuretic agents. The crystal structures of these compounds have been analyzed, providing insights into their potential medical applications (Ravikumar et al., 2012).

Antimicrobial Activity

  • Derivatives of benzo[b][1,4]oxazin-3(4H)-one have been synthesized and tested for antimicrobial activity. These compounds, especially those with fluorine atoms, showed potency against Gram-positive and Gram-negative microorganisms (Fang et al., 2011).

Synthetic Methodologies

  • Innovative synthetic methods for creating derivatives of benzo[b][1,4]oxazin-3(4H)-one have been developed. These methods are crucial for exploring the chemical properties and potential applications of these compounds (Buttke et al., 1993).

Biological Evaluation of Chiral Derivatives

  • Chiral N-Benzyl-2-methyl-2H-benzo[b][1,4]oxazin/thiazin-3(4H)-ones have been synthesized and evaluated for their biological activity. These compounds showed inhibition against Gram-positive bacteria and fungi (Meng et al., 2013).

Chemoenzymatic Asymmetric Synthesis

  • A chemoenzymatic strategy was developed for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, which are key precursors in the synthesis of antimicrobial agents like Levofloxacin (López-Iglesias et al., 2015).

Allelochemicals from Gramineae

  • Benzoxazinones, including derivatives of benzo[b][1,4]oxazin-3(4H)-one, have been isolated from plants in the Poaceae family. These compounds have shown a range of biological properties such as phytotoxic, antimicrobial, and insecticidal (Macias et al., 2006).

Antimicrobial Agents from Triazole-Functionalized Derivatives

  • Substituted triazole functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones were synthesized and demonstrated promising antimicrobial properties. Molecular docking studies supported their potential as antimicrobial agents (Bollu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on benzoxazines could involve exploring their potential applications in various fields, such as materials science and medicinal chemistry .

properties

IUPAC Name

8-acetyl-5-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(19)13-7-8-14(16-17(13)22-10-15(20)18-16)21-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSBVRUAVDKXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)OCC3=CC=CC=C3)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728576
Record name 8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035229-32-3
Record name 8-Acetyl-5-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035229-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloroacetyl chloride (1.8 mL) was added dropwise to a stirred mixture of 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (example 11, step c) (5.2 g) and sodium hydrogen carbonate (3.74 g) in DMF (30 mL) and then stirred for 2 h. Cesium carbonate (7.90 g) was added and the mixture heated at 100° C. for 20 h. The mixture was cooled to ambient temperature, quenched with water (500 mL), extracted with ethyl acetate (2×200 mL), washed with water (3×300 mL) and brine, dried over anhydrous sodium sulphate, filtered and evaporated under vacuum. The solid residue was treated with diethyl ether, filtered and dried to afford the subtitled compound as a beige solid. Yield 5.7 g.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.